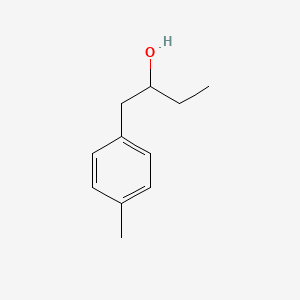

1-(4-Methylphenyl)butan-2-ol

Description

1-(4-Methylphenyl)butan-2-ol is a secondary alcohol featuring a butan-2-ol backbone substituted with a 4-methylphenyl group at the first carbon. For instance, the reduction of 4-methylacetophenone derivatives using NaBH₄ (as seen in the synthesis of 1-(4-methylphenyl)ethanol) suggests a plausible route for its preparation .

Properties

IUPAC Name |

1-(4-methylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-11(12)8-10-6-4-9(2)5-7-10/h4-7,11-12H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGLQZUWRNFUKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=C(C=C1)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1-(4-Methylphenyl)butan-2-ol can be synthesized through several methods. One common synthetic route involves the Grignard reaction, where a Grignard reagent, such as phenylmagnesium bromide, reacts with a suitable carbonyl compound like 4-methylbenzaldehyde. The reaction proceeds under anhydrous conditions and typically requires a solvent like diethyl ether or tetrahydrofuran (THF). The resulting intermediate is then hydrolyzed to yield 1-(4-methylphenyl)butan-2-ol .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Methylphenyl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into corresponding alkanes or alkenes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Esterification: The compound can react with carboxylic acids or their derivatives to form esters in the presence of acid catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-Methylphenyl)butan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in studies related to enzyme activity and metabolic pathways involving secondary alcohols.

Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(4-Methylphenyl)butan-2-ol exerts its effects depends on the specific application. In chemical reactions, the hydroxyl group acts as a nucleophile, participating in various substitution and elimination reactions. In biological systems, the compound may interact with enzymes and receptors, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomerism

4-(4-Methylphenyl)butan-1-ol

- Structural Difference : A positional isomer with the hydroxyl group at the terminal (C1) position instead of C2.

- Implications : Primary alcohols like 4-(4-Methylphenyl)butan-1-ol typically exhibit higher boiling points and greater hydrophilicity compared to secondary alcohols due to stronger hydrogen bonding .

1-(4-Methylphenyl)-1-propanol

- Structural Difference: A shorter carbon chain (propanol vs. butanol) with the hydroxyl group at C1.

- Implications: Reduced chain length decreases molecular weight (150.22 g/mol vs. 164.24 g/mol) and may enhance volatility. Its synthesis via NaBH₄ reduction of 4-methylacetophenone derivatives is well-documented .

4-Phenyl-2-butanone

- Functional Group Difference : A ketone (C=O) replaces the hydroxyl group.

- Implications: Ketones like 4-Phenyl-2-butanone are less polar than alcohols, leading to lower solubility in water but higher stability under oxidative conditions .

Bitertanol

- Complexity : A triazole-containing butan-2-ol derivative with a biphenyl ether group.

- Implications: The triazole moiety in bitertanol enhances bioactivity (e.g., fungicidal properties), which is absent in simpler alcohols like 1-(4-Methylphenyl)butan-2-ol .

Physicochemical Properties

The table below summarizes available data for key compounds:

Intermolecular Interactions and Crystallography

- Weak Interactions : Compounds like (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines exhibit crystal packing dominated by C–H⋯N and π–π interactions, suggesting that 1-(4-Methylphenyl)butan-2-ol may form similar weak hydrogen bonds .

- Hirshfeld Surface Analysis: Studies on 1-(4-(methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one highlight the role of van der Waals forces and C–H⋯O bonds in crystal stability, which could extend to alcohols like 1-(4-Methylphenyl)butan-2-ol .

Biological Activity

1-(4-Methylphenyl)butan-2-ol, also known as 1-(4-methylphenyl)-2-butanol, is an organic compound with the molecular formula CHO. It is categorized as a secondary alcohol due to the presence of a hydroxyl group (-OH) on the second carbon of a butane chain, which is further substituted with a 4-methylphenyl group. This compound has garnered attention in biological research for its potential interactions with various biological targets, including enzymes and cellular receptors.

The biological activity of 1-(4-Methylphenyl)butan-2-ol can be attributed to its ability to interact with biological systems through several mechanisms:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with other molecules, influencing enzyme activity and receptor interactions.

- Hydrophobic Interactions : The hydrophobic nature of the phenyl group allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function.

- Van der Waals Forces : These interactions can stabilize binding between the compound and its biological targets.

Pharmacokinetics

1-(4-Methylphenyl)butan-2-ol is expected to be rapidly absorbed from the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine. Its pharmacokinetic profile suggests that it may influence various metabolic pathways, particularly those involving secondary alcohols.

Biological Applications

1-(4-Methylphenyl)butan-2-ol has been utilized in several research contexts:

- Enzyme Activity Studies : The compound serves as a model for investigating enzyme kinetics and metabolic pathways involving alcohols.

- Therapeutic Potential : Ongoing research aims to explore its potential as a precursor for pharmaceutical compounds, particularly in pain management and anti-inflammatory applications .

Study on Enzyme Interaction

In a study examining the enzyme inhibition properties of various alcohols, 1-(4-Methylphenyl)butan-2-ol was found to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition suggests that the compound could affect the pharmacokinetics of co-administered drugs, necessitating further investigation into its clinical implications.

Comparative Analysis with Related Compounds

A comparative study was conducted between 1-(4-Methylphenyl)butan-2-ol and other similar alcohols such as 1-(4-methylphenyl)ethanol and 1-phenylbutan-2-ol. The results indicated that while all compounds exhibited some level of enzyme inhibition, 1-(4-Methylphenyl)butan-2-ol showed a significantly higher affinity for specific metabolic enzymes.

| Compound | IC50 (µM) | Enzyme Target |

|---|---|---|

| 1-(4-Methylphenyl)butan-2-ol | 18.5 | CYP3A4 |

| 1-(4-Methylphenyl)ethanol | 25.0 | CYP2D6 |

| 1-Phenylbutan-2-ol | 30.3 | CYP2C9 |

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of alcohol derivatives. For instance, modifications at the phenyl ring have been shown to significantly alter enzyme interaction profiles. The presence of electron-donating groups like methyl enhances binding affinity due to increased hydrophobic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.